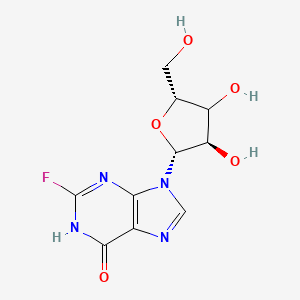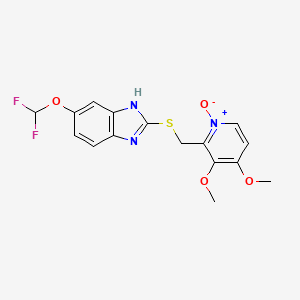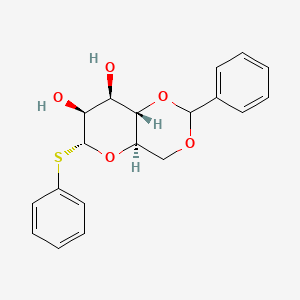![molecular formula C₂₃H₂₉NO₁₀ B1140790 (3R,4R,5R,6S)-3,4,5-三羟基-6-[(2S)-3-[(9-甲基-3-氧杂-9-氮杂三环[3.3.1.02,4]壬-7-基)氧基]-3-氧代-2-苯基丙氧基]氧烷-2-羧酸 CAS No. 17660-02-5](/img/structure/B1140790.png)
(3R,4R,5R,6S)-3,4,5-三羟基-6-[(2S)-3-[(9-甲基-3-氧杂-9-氮杂三环[3.3.1.02,4]壬-7-基)氧基]-3-氧代-2-苯基丙氧基]氧烷-2-羧酸
描述
A metabolite of Scopolamine.
科学研究应用
Application in Microbiology
Scientific Field
Microbiology
Application Summary
Scopolamine beta-D-Glucuronide is used to study the biotransformation of dietary heterocyclic amines (HCAs) by gut microbial beta-glucuronidase, which is significant for understanding the role of gut microbiota in colorectal cancer (CRC) risk .
Methods of Application
Researchers employed growth and enzymatic assays, bioanalysis, and metagenomics to investigate the transformation of PhIP-N2-β-D-glucuronide (PhIP-G) by human gut microbial representatives .
Results Summary
The study demonstrated that gut microbes mediate the transformation of PhIP-G to PhIP-M1, suggesting that manipulating gut microbes or dietary glycerol supplementation might reduce HCA-induced CRC risk .
Application in Neuroscience
Scientific Field
Neuroscience
Application Summary
Scopolamine beta-D-Glucuronide serves as a model to simulate Alzheimer’s disease (AD) by affecting brain connectivity and cognitive functions .
Methods of Application
Magnetoencephalographic (MEG) data was analyzed in resting-state conditions to measure changes in functional connectivity and network indices under the influence of scopolamine .
Results Summary
Scopolamine administration resulted in reduced functional connectivity and altered network properties, similar to those reported in AD, indicating its potential as a pharmacological model for AD research .
Application in Oncology
Scientific Field
Oncology
Application Summary
In oncology, Scopolamine beta-D-Glucuronide is investigated for its role in the enzymatic activity of beta-glucuronidase, which is involved in the degradation of glycosaminoglycans in cancer tissues .
Methods of Application
Sensing strategies for detecting beta-glucuronidase activity were developed, which are crucial for cancer diagnosis and monitoring environmental health .
Results Summary
Advancements in sensing techniques have improved the detection of beta-glucuronidase activity, which is directly related to the occurrence of some malignant tumors .
Application in Pharmacology
Scientific Field
Pharmacology
Application Summary
Scopolamine beta-D-Glucuronide is used to understand the pharmacokinetics and pharmacodynamics of scopolamine, particularly its transdermal application and effects on muscarinic receptors .
Methods of Application
Clinical studies and pharmacokinetic data collection using liquid chromatography-tandem mass spectrometry (LC-MS/MS) were conducted to assess the drug’s bioavailability and effects .
Results Summary
The transdermal patch showed major interindividual variations in plasma concentrations, indicating the need for personalized dosing strategies .
Application in Toxicology
Scientific Field
Toxicology
Application Summary
Scopolamine beta-D-Glucuronide is relevant in toxicology for understanding the performance of beta-glucuronidases in urine drug testing, which can impact the accuracy of drug detection .
Methods of Application
Comparative studies of different beta-glucuronidases were performed to evaluate their hydrolysis efficiencies and potential for false negatives in drug tests .
Results Summary
The study highlighted the importance of enzyme source and preparation in drug testing, as it affects precision and accuracy, leading to potential false negatives .
Application in Gastroenterology
Scientific Field
Gastroenterology
Application Summary
In gastroenterology, Scopolamine beta-D-Glucuronide’s role is studied in the context of intestinal microbial beta-glucuronidase activity and its impact on drug metabolism .
Methods of Application
Research involved analyzing the hydrolysis of glucuronides by intestinal microbial enzymes under various experimental conditions .
Results Summary
The findings suggest that factors like sampling, enzyme preparation, buffer pH, and species significantly affect glucuronide hydrolysis, which is crucial for drug metabolism .
These applications demonstrate the versatility of Scopolamine beta-D-Glucuronide in scientific research, offering valuable insights into its multifaceted roles across different fields.
Application in Environmental Health
Scientific Field
Environmental Health
Application Summary
Scopolamine beta-D-Glucuronide is used to assess the environmental impact of beta-glucuronidase (β-GLU) activity, which is significant for monitoring water quality and safety .
Methods of Application
Recent advances in sensing strategies, including colorimetric, fluorescent, and electrochemical sensing, have been developed to determine β-GLU activity in environmental samples .
Results Summary
These sensing techniques provide insights into the enzymatic activity that can affect water quality, offering a way to detect potential environmental health risks .
Application in Dietary Health
Scientific Field
Dietary Health
Application Summary
The compound is studied for its role in the biotransformation of dietary heterocyclic amines (HCAs) by gut microbial beta-glucuronidase, which has implications for dietary health and cancer prevention .
Methods of Application
Research involved co-culture fermentations with B-GUS and GDH positive gut microbes using PhIP-N2-β-D-glucuronide (PhIP-G) as a representative HCA-glucuronide .
Results Summary
The study suggests that manipulating gut microbes or dietary glycerol supplementation might modify gut microbial activity to reduce HCA-induced colorectal cancer risk .
Application in Pharmacognosy
Scientific Field
Pharmacognosy
Application Summary
Scopolamine beta-D-Glucuronide is important in the study of tropane alkaloids, particularly scopolamine’s botanical origin, pharmacology, biosynthesis, and agricultural production .
Methods of Application
The review of scopolamine covers its use from field cultivation to clinical applications, highlighting the significance of biotechnological approaches in optimizing alkaloid biosynthesis .
Results Summary
This comprehensive overview provides current knowledge on scopolamine, including its demand, production methods, and its role as a substrate for semisynthetic drugs .
属性
IUPAC Name |
(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12-,13?,14?,15-,16-,17-,18?,19?,20?,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZFCRZRBBERQF-BSMPHCNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scopolamine beta-D-Glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)





![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
